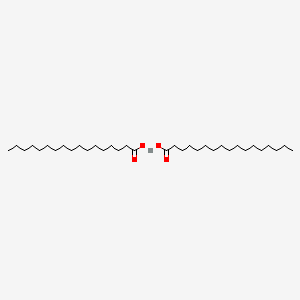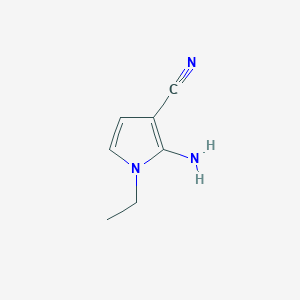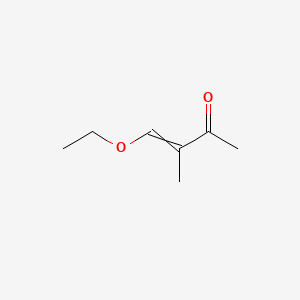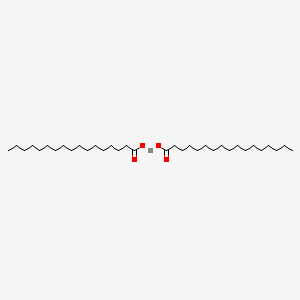![molecular formula C11H13N3 B13835332 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline typically involves the reaction of acyl(quinoxalin-2-yl)ketenes with Schiff bases. This reaction is carried out under solvent-free conditions and involves thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones . The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can yield dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, this compound can enhance the efficacy of certain anticancer treatments. Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,6-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the degree of saturation.
Quinoxaline derivatives: These include a wide range of compounds with diverse biological activities.
Uniqueness
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H13N3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-8-11-12-6-3-7-14(10)11/h1-2,4-5,8-10H,3,6-7H2 |
InChI-Schlüssel |
JNFCIUIAZQMGJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C=NC3C=CC=CC3N2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















